molecular formula C₁₄H₂₀N₂O₃ B1160226 N-Methyl Lacosamide

N-Methyl Lacosamide

Cat. No.: B1160226
M. Wt: 264.32
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl Lacosamide is a chemical derivative of the well-characterized antiepileptic drug Lacosamide, designed for advanced neuroscience research and investigative studies. While Lacosamide is known for its unique dual mechanism of action—selectively enhancing the slow inactivation of voltage-gated sodium channels and modulating the collapsin-response mediator protein 2 (CRMP-2)—the specific pharmacological profile of the N-methyl analog is a subject of ongoing scientific inquiry . Researchers utilize this compound to probe structure-activity relationships, with a focus on understanding how chemical modifications influence interactions with sodium channels and CRMP-2, a protein involved in neuronal differentiation and axonal outgrowth . The primary research value of this compound lies in its potential to help elucidate novel pathways in neuronal excitability and network formation, contributing to the development of new chemical tools for studying conditions of hyperexcitability.

Properties

Molecular Formula

C₁₄H₂₀N₂O₃

Molecular Weight

264.32

Synonyms

(R)-2-(Acetylamino)-3-methoxy-N-methyl-N-(phenylmethyl)-propanamide;  (R)-2-Acetamido-N-benzyl-3-methoxy-N-methylpropanamide

Origin of Product

United States

Molecular Mechanisms of Action: Preclinical Insights

Voltage-Gated Sodium Channel Modulation

The primary mechanism of action for Lacosamide (B1674222) and its active metabolite is the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs). researchgate.netaesnet.orgdrugbank.comnih.govdrugbank.com This action helps to stabilize hyperexcitable neuronal membranes without affecting normal neuronal activity. nih.govwikipedia.orgresearchgate.net

Unlike other antiepileptic drugs that primarily target fast inactivation, Lacosamide selectively enhances the slow inactivation of VGSCs. aesnet.orgnih.govdrugbank.comresearchgate.netresearchgate.net Slow inactivation is a key endogenous process that neurons use to reduce hyperactivity over longer periods. aesnet.orgresearchgate.net Lacosamide promotes the entry of sodium channels into this slow-inactivated state and shifts the voltage dependence of slow inactivation to more hyperpolarized potentials. aesnet.orgdrugbank.comnih.gov This means that the channels become inactivated at membrane potentials that are closer to the normal resting potential, making it more difficult for neurons to fire repetitively at high frequencies, a hallmark of seizure activity. nih.govwikipedia.org This selective action allows the compound to target neurons that are pathologically depolarized or active for extended periods, such as those at the focus of an epileptic seizure, while having minimal impact on neurons firing at normal physiological rates. wikipedia.orgresearchgate.netresearchgate.net

The mechanism of N-Methyl Lacosamide's parent compound, Lacosamide, is distinct from traditional VGSC-blocking antiepileptic drugs like carbamazepine (B1668303), phenytoin, and lamotrigine, which primarily affect the fast inactivation process. aesnet.orgnih.govresearchgate.netresearchgate.netnih.govbohrium.com

Fast Inactivation Blockers: These drugs, such as carbamazepine and phenytoin, bind preferentially to the fast-inactivated state of sodium channels. nih.govbohrium.com This action is highly use-dependent on a millisecond timescale and effectively reduces the number of available channels, thereby inhibiting high-frequency neuronal firing. researchgate.net Their blocking effect can often be reversed by hyperpolarizing the neuronal membrane. aesnet.orgresearchgate.net

Lacosamide: In contrast, Lacosamide does not significantly interact with the fast inactivation gate. aesnet.orgnih.govdrugbank.com Its effect on inhibiting sustained repetitive firing is not apparent within the first second of a depolarizing burst but develops over a period of seconds. drugbank.comresearchgate.net Furthermore, its inhibitory action is not readily reversed by a brief hyperpolarizing prepulse that would typically remove fast inactivation. aesnet.orgresearchgate.net This key difference underscores Lacosamide's novel mechanism of selectively targeting the slow inactivation process. aesnet.org While some research suggests Lacosamide binds to fast-inactivated states but with much slower kinetics than traditional blockers, the primary functional outcome remains the enhancement of a slow, more stable form of inactivation. nih.govnih.govnih.gov

Table 1: Comparison of Mechanistic Effects on Sodium Channel Inactivation

FeatureLacosamideClassical Fast Inactivation Blockers (e.g., Carbamazepine, Phenytoin)
Primary Target GateSlow Inactivation aesnet.orgdrugbank.comFast Inactivation nih.govbohrium.com
Effect on Fast Inactivation CurveNo significant shift aesnet.orgdrugbank.comShifts curve, enhances fast inactivation wikipedia.org
Effect on Slow Inactivation CurveShifts curve to more hyperpolarized potentials drugbank.comnih.govWeak or no significant effect nih.gov
Onset of ActionSlow (over seconds) researchgate.netnih.govFast (milliseconds) nih.gov
Reversibility by HyperpolarizationNot readily reversed aesnet.orgresearchgate.netReversible aesnet.org

Electrophysiological studies have provided detailed insights into how Lacosamide alters the biophysical properties of sodium channels. The compound has been shown to have extremely slow binding and unbinding rates compared to fast inactivation blockers. nih.gov Patch-clamp experiments demonstrate that Lacosamide significantly shifts the voltage-dependence of steady-state slow inactivation toward more negative (hyperpolarized) potentials. aesnet.orgnih.gov For instance, in one study using N1E-115 neuroblastoma cells, 100 μM Lacosamide caused a -33 mV shift in the slow inactivation curve. nih.gov However, it does not alter the slope of this curve or the rate of recovery from slow inactivation. researchgate.netnih.gov

Some studies suggest that Lacosamide's binding kinetics are complex, possibly involving a slow binding to the fast-inactivated state which then transitions channels into a state that recovers slowly, mimicking enhanced slow inactivation. nih.govnih.gov The binding affinity for the slow inactivated state is reported to be significantly higher (with a dissociation constant Kd of ~13.7 μM) than for the fast inactivated state, falling well within the therapeutic concentration range. nih.gov This interaction does not appear to affect the kinetics of channel activation. nih.gov

The selective enhancement of sodium channel slow inactivation leads to the stabilization of hyperexcitable neuronal membranes, which is the functional basis of the compound's anticonvulsant activity. nih.govwikipedia.orgresearchgate.net By increasing the number of channels in the slow-inactivated state, Lacosamide reduces the availability of sodium channels that can be opened by depolarization. aesnet.orgdrugbank.com This effect is particularly pronounced in neurons that are subjected to prolonged depolarization or high-frequency firing, conditions that are characteristic of epileptic seizures. nih.govwikipedia.org This mechanism allows Lacosamide to inhibit repetitive neuronal firing and reduce long-term channel availability without significantly affecting normal physiological neuronal function. wikipedia.orgresearchgate.net

Table 2: Biophysical Effects of Lacosamide on Voltage-Gated Sodium Channels

Biophysical ParameterEffect of LacosamideReference
Steady-State Slow Inactivation (V1/2)Hyperpolarizing shift (e.g., -33 mV at 100 µM) nih.gov
Steady-State Fast InactivationNo significant effect aesnet.orgdrugbank.com
Binding Rate to Slow Inactivated StateFast (>3000 M-1sec-1) nih.gov
Binding Rate to Fast Inactivated StateExtremely slow (<400 M-1sec-1) nih.gov
Recovery from Slow InactivationNot altered researchgate.net
Channel ActivationNo change nih.gov

Biophysical Characterization of Sodium Channel Interaction

Collapsin Response Mediator Protein-2 (CRMP-2) Modulation

In addition to its primary effect on sodium channels, this compound's parent compound, Lacosamide, has been identified as a modulator of the collapsin response mediator protein-2 (CRMP-2). nih.goviu.eduresearchgate.netnih.govresearchgate.net CRMP-2 is a phosphoprotein involved in neuronal differentiation, axonal guidance, and neurite outgrowth. nih.govresearchgate.netaesnet.org

Exploration of Other Potential Molecular Targets

Beyond the well-characterized interaction with CRMP2, research has explored other potential molecular targets to build a complete mechanistic profile.

An important characteristic identified in early research is a notable lack of interaction with a broad spectrum of common central nervous system targets. aesnet.org Extensive radioligand displacement assays, screening over 100 potential receptors and ion channels, did not reveal any high-affinity binding targets for lacosamide. nih.govaesnet.org Specifically, at concentrations up to 100 µmol/L, the compound did not displace radioligands for AMPA, kainate, NMDA, GABA, adenosine, or muscarinic receptors. nih.gov This selectivity distinguishes its mechanism from many other neuroactive agents.

While high-affinity binding to the NMDA receptor has not been demonstrated in binding assays, functional studies suggest a potential interaction, particularly at higher concentrations. nih.gov In animal models, lacosamide was found to prevent NMDA-induced seizures. nih.gov An indirect modulatory pathway may exist through its primary binding partner, CRMP2, which has been shown to physically interact with the NMDA receptor and regulate its functional activity. nih.govnih.gov This suggests that while direct binding is not a primary mechanism, functional antagonism of NMDA receptor-mediated events can occur.

Research has identified that lacosamide and its derivatives can act as inhibitors of carbonic anhydrase (CA), a zinc-containing enzyme. nih.gov X-ray crystallography of the CA II-lacosamide adduct reveals that lacosamide binds within the coumarin-binding site at the entrance to the active site cavity. nih.gov This interaction is mediated by van der Waals forces with specific amino acid residues and, notably, does not involve direct coordination with the catalytic Zn(II) ion, distinguishing its mechanism from classic sulfonamide inhibitors. nih.gov Docking studies suggest favorable interactions with residues Asn67, Gln92, Phe131, and Thr200. nih.govnih.gov This activity extends across multiple mammalian carbonic anhydrase isoforms. nih.gov

Carbonic Anhydrase IsoformInhibition Constant (Kᵢ)Reference
CA I 890 nM nih.gov
CA II 331 nM nih.gov
CA IV 4.56 µM nih.gov
CA VA 1.12 µM nih.gov
CA VB 1.08 µM nih.gov
CA VI 2.55 µM nih.gov
CA VII 488 nM nih.gov
CA IX 455 nM nih.gov
CA XII 4.11 µM nih.gov
CA XIII 391 nM nih.gov
CA XIV 4.23 µM nih.gov
CA XV 1.11 µM nih.gov

This table is interactive. Click on the headers to sort.

Dual Mode of Action Hypothesis: A Look at the Parent Compound, Lacosamide

The prevailing hypothesis for Lacosamide's therapeutic effects centers on two primary molecular targets. iu.edunih.govwikipedia.orgnih.govnih.gov

One key mechanism is the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs) . drugbank.comaesnet.orgnih.govresearchgate.net Unlike traditional sodium channel blockers that primarily affect fast inactivation, Lacosamide stabilizes the channel in a slow inactivated state. drugbank.comnih.gov This action is thought to be more pronounced in neurons that are chronically depolarized, such as those at the focus of an epileptic seizure, thereby inhibiting repetitive neuronal firing without significantly altering normal neuronal function. wikipedia.orgnih.gov

The second proposed mechanism involves the modulation of collapsin response mediator protein 2 (CRMP2) , a phosphoprotein involved in neuronal differentiation and axonal guidance. iu.edunih.govnih.govaesnet.org By binding to CRMP2, Lacosamide is thought to interfere with the formation of abnormal neuronal connections that can contribute to epileptogenesis. iu.eduwikipedia.org However, it is important to note that the interaction between Lacosamide and CRMP2 has been a subject of some debate within the scientific community. iu.edunih.gov

Preclinical studies on Lacosamide have provided detailed findings on these interactions. For instance, electrophysiological studies have quantified the effects of Lacosamide on the voltage-dependence of slow inactivation of various sodium channel subtypes. nih.govnih.gov Similarly, binding assays and functional neuronal cell culture experiments have been used to investigate the interaction with CRMP2. nih.govaesnet.org

While these findings for Lacosamide are well-documented, it is crucial to emphasize that this information cannot be directly extrapolated to this compound without specific preclinical investigation. The addition of a methyl group can significantly alter a compound's pharmacological properties, including its binding affinity, efficacy, and metabolic stability. Without dedicated research on this compound, its molecular mechanisms and potential therapeutic effects remain speculative.

Interactive Data Table: Summary of Preclinical Findings for Lacosamide (Parent Compound)

Molecular Target Observed Effect of Lacosamide Key Research Findings References
Voltage-Gated Sodium Channels (VGSCs)Selective enhancement of slow inactivation.Shifts the slow inactivation curve to more hyperpolarized potentials. drugbank.com Reduces sustained repetitive firing. drugbank.com nih.gov, drugbank.com, aesnet.org, nih.gov, researchgate.net
Collapsin Response Mediator Protein 2 (CRMP2)Binding and functional modulation.May inhibit neurotrophin-induced axonal outgrowth. aesnet.org The validity and therapeutic relevance of this interaction are still under investigation. iu.edunih.gov iu.edu, nih.gov, nih.gov, aesnet.org, nih.gov

Preclinical Pharmacological Profiles: in Vitro and in Vivo Mechanistic Studies

In Vivo Animal Models for Mechanistic Studies

The anticonvulsant efficacy of Lacosamide (B1674222) has been extensively validated in a range of in vivo animal models that represent different types of seizures.

Lacosamide has demonstrated a broad and potent anticonvulsant profile across several well-established rodent models of epilepsy. nih.govnih.gov It is effective in the maximal electroshock seizure (MES) test in both mice and rats, a model for generalized tonic-clonic seizures. nih.gov The compound also shows efficacy against sound-induced seizures in the genetically susceptible Frings mouse and is effective in the 6 Hz model , which is considered a model for treatment-resistant psychomotor seizures. nih.govnih.gov

In models of focal epilepsy, such as the rat hippocampal kindling model , pretreatment with Lacosamide has been shown to delay the acquisition of the kindled state and reduce the duration of after-discharges. nih.gov While Lacosamide is generally inactive against clonic seizures induced by the subcutaneous administration of convulsants like pentylenetetrazol (PTZ), bicuculline, and picrotoxin, it does increase the seizure threshold in the intravenous PTZ test. nih.govnih.gov This suggests it is unlikely to be pro-convulsant at higher doses. nih.gov

Additionally, Lacosamide effectively inhibits seizures induced by the glutamate (B1630785) receptor agonist N-Methyl-D-aspartate (NMDA) and shows full efficacy in the homocysteine model of epilepsy. nih.govnih.gov In models of status epilepticus (SE), such as the cobalt/homocysteine model and the perforant path stimulation model, Lacosamide effectively blocked or reduced seizure duration and demonstrated neuroprotective effects by reducing associated hippocampal damage. nih.gov

Table 2: Anticonvulsant Profile of Lacosamide in Key Animal Seizure Models

Seizure Model Species Key Finding Citations
Maximal Electroshock (MES) Mouse, Rat Effective against generalized tonic-clonic seizures. nih.gov
6 Hz Seizure Model Mouse Effective against psychomotor seizures, indicating potential for refractory epilepsy. nih.gov, nih.gov
Subcutaneous PTZ, Bicuculline, Picrotoxin Mouse Inactive against clonic seizures induced by these chemoconvulsants. nih.gov, nih.gov
Intravenous PTZ Not Specified Elevated the seizure threshold. nih.gov, nih.gov
Hippocampal Kindling Rat Delayed acquisition of kindling and reduced after-discharge duration. nih.gov
NMDA-induced Seizures Mouse Inhibited seizures and mortality. nih.gov, nih.gov
Frings Mouse (sound-induced) Mouse Effective against audiogenic seizures. nih.gov
Status Epilepticus (Cobalt/Homocysteine) Not Specified Effectively blocked generalized tonic-clonic seizures. nih.gov
Status Epilepticus (Perforant Path) Rat Reduced cumulative seizure duration and hippocampal damage. nih.gov

Preclinical Pharmacological Profile of N-Methyl Lacosamide: An Examination of Available Mechanistic Data

A comprehensive review of existing scientific literature reveals a significant gap in the preclinical pharmacological data for the specific compound this compound. While extensive research has been conducted on its parent compound, Lacosamide, detailing its efficacy in a wide range of in vitro and in vivo models of epilepsy and pain, similar studies for this compound are not publicly available.

This compound is identified chemically as the methyl analogue of Lacosamide and is primarily referenced as an analytical impurity. cymitquimica.comusp.org The majority of pharmacological research has centered on Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, a functionalized amino acid developed as an anticonvulsant. nih.govnih.gov Its efficacy has been demonstrated in numerous preclinical models, establishing a well-defined pharmacological profile.

Conversely, there is no available data from preclinical mechanistic studies for this compound in the following standard models:

Maximal Electroshock (MES) Test: No studies were found that evaluated the efficacy of this compound in this model of generalized tonic-clonic seizures.

6 Hz Psychomotor Seizure Model: There is no information on the activity of this compound in this model, which is used to assess efficacy against pharmacoresistant partial seizures.

Kindling Models (Amygdala, Hippocampal): Research on the potential of this compound to inhibit epileptogenesis in kindling models has not been published.

Audiogenic Seizure (AGS) Models (Frings Mouse): The effect of this compound on seizures induced by auditory stimuli in genetically susceptible mice is unknown.

Chemoconvulsant Models (e.g., NMDA, Homocysteine, Pentylenetetrazol, Bicuculline, Picrotoxin): There is a lack of data regarding the ability of this compound to counteract seizures induced by various chemical agents that act on different neurotransmitter systems.

Status Epilepticus (SE) Models: No preclinical studies have been published assessing the efficacy of this compound in models of prolonged seizure activity.

Pain Models (Mechanistic Investigation): Mechanistic investigations into the potential analgesic effects of this compound in preclinical pain models are absent from the current scientific literature.

It is important to note that the primary metabolite of Lacosamide is O-desmethyl-lacosamide, which has been reported to be pharmacologically inactive. drugbank.comnih.govnih.gov There is no indication in the available literature that this compound is a significant metabolite of Lacosamide or that it possesses any pharmacological activity.

Given the strict focus on this compound, and the absence of specific preclinical data for this compound, a detailed article on its pharmacological profile cannot be constructed at this time. All detailed research findings in the areas outlined in the query pertain to the parent compound, Lacosamide.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific preclinical pharmacological data for the compound "this compound." This compound is identified in chemical literature and by suppliers as a methyl analogue or an impurity of the well-researched drug, Lacosamide. cymitquimica.comsimsonpharma.comanaxlab.com

The existing body of research extensively covers the preclinical and clinical profile of Lacosamide, detailing its efficacy in models of epilepsy and neuropathic pain, its mechanism of action involving the slow inactivation of voltage-gated sodium channels, and its interaction with collapsin-response mediator protein 2 (CRMP-2). nih.govnih.gov However, specific studies detailing the effects of this compound in the requested preclinical models—including neuropathic pain, inflammatory pain, other CNS disorders, and its potential neuroprotective effects—were not found.

Consequently, it is not possible to provide an article on the preclinical pharmacological profile of this compound as outlined. The scientific data required to populate the specified sections on its effects in various animal models and its neuroprotective properties are not available in the public domain based on the conducted searches.

Structure Activity Relationships Sar and Analog Design

Systematic Evaluation of Derivatives

The evaluation of lacosamide (B1674222) derivatives has been a cornerstone in understanding its mechanism of action. nih.gov Initial SAR studies indicated that minor structural alterations at the 3-oxy position of (R)-N-benzyl 2-acetamido-3-methoxypropionamide (lacosamide) led to only modest decreases in anticonvulsant activity, suggesting it as a viable site for introducing modifications. nih.gov A systematic evaluation of 23 different O-substituted analogs revealed a clear trend: as the steric bulk of the substituent at the 3-oxy position decreased, the anticonvulsant activity in the maximal electroshock (MES) seizure model increased. nih.gov

Derivatives were synthesized and evaluated for their ability to modulate voltage-gated sodium channels (VGSCs), a key aspect of lacosamide's activity. nih.gov Compounds such as (R)-5 and (R)-8 were found to be more effective at inducing the slow-inactivated state of Na+ channels than the parent compound, lacosamide ((R)-1). nih.gov This systematic approach, testing a range of derivatives, has been crucial in defining the pharmacophore and guiding the design of new, potentially more potent, analogs. nih.govnih.gov

Modifications at the 3-Oxy Site

The 3-oxy site of lacosamide has been a primary focus for SAR studies. nih.govnih.gov Research has shown that this position is tolerant to the placement of small, non-polar, and non-bulky substituents, which can result in compounds with significant anticonvulsant activity, often comparable to lacosamide itself. nih.govnih.gov This indicates that the 3-oxy and the 4'-benzylamide positions can both accommodate non-bulky, hydrophobic groups while maintaining pronounced anticonvulsant effects in rodent MES seizure models. nih.govnih.gov

The loss of activity that occurs with the introduction of larger groups at this site can be partially compensated for by incorporating unsaturated moieties. nih.govnih.gov This suggests that hydrophobic and potential π-π interactions can play a role in receptor binding and efficacy. nih.gov

The size and polarity of the substituent at the 3-oxy position have a direct and predictable impact on anticonvulsant activity. nih.gov There is an inverse relationship between the size of the alkyl group at the 3-oxy site and the compound's effectiveness in the MES seizure test. nih.gov

For instance, a steady increase in activity (i.e., a lower ED₅₀ value) is observed as the substituent size decreases from cyclohexyl to tert-butyl, then to isopropyl, ethyl, and finally methyl. nih.gov This demonstrates that less sterically demanding, non-bulky groups at the 3-oxy position lead to the highest anticonvulsant activity. nih.gov The introduction of bulky alkyl groups at this site is detrimental to seizure protection. nih.gov While small, non-polar groups are favored, the loss of activity from larger substituents can be partly offset by including hydrophobic, unsaturated groups. nih.govnih.gov

Table 1: Impact of 3-Oxy Substituent Size on Anticonvulsant Activity

This table illustrates the relationship between the size of the R group at the 3-oxy position of lacosamide analogs and their anticonvulsant activity, as measured by the median effective dose (ED₅₀) in the mouse maximal electroshock (MES) seizure model.

CompoundSubstituent (R)ED₅₀ (mg/kg, ip) in Mice
(R)-1 (Lacosamide)Methyl4.5
(R)-6Ethyl7.9
(R)-7Isopropyl23
(R)-8tert-Butyl30–100
(R)-9Cyclohexyl100–300

Data sourced from Morieux et al., J Med Chem, 2010. nih.gov

Modifications at the N-Benzyl Group

Similar to the 3-oxy site, the N-benzyl group is a critical component of the lacosamide pharmacophore. SAR studies have shown that this position can also accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity. nih.govnih.gov The principle that applies to the 3-oxy site—that small, non-polar modifications are favorable—holds true for the N-benzyl group as well. nih.govnih.gov

A detailed SAR study of the 4'-benzylamide site (a key part of the N-benzyl group) has been reported. nih.gov The findings from this study were similar to those for the 3-oxy site, indicating that both regions of the molecule have comparable structural requirements for maintaining activity. nih.govnih.gov This suggests a binding pocket that favorably interacts with hydrophobic moieties at both ends of the molecule. Merging structural motifs from lacosamide and another neurological agent, safinamide, which features a substituted N-benzyl moiety, has led to the creation of chimeric compounds with potent activity. nih.gov For example, compound (R)-10, which incorporates a 3"-fluoro-benzyloxy group on the benzyl (B1604629) ring, showed excellent protection in multiple seizure models. nih.gov

Comparative Analysis with Other Functionalized Amino Acids

Lacosamide is considered the prototype for a class of anticonvulsant compounds known as functionalized amino acids (FAAs). nih.gov Its activity profile is distinct from other antiepileptic drugs. nih.gov To explore this unique activity, researchers have created and tested chimeric compounds that merge the key structural features of FAAs like lacosamide with those of α-aminoamides (AAAs), such as safinamide. nih.govnih.gov

These chimeric agents, which combine the (R)-N-benzyl 2-acetamido-3-methoxypropionamide unit of lacosamide with N-benzyl-type substituents from safinamide, have shown significant anticonvulsant activities. nih.gov For instance, the representative compound (R)-N-4′-((3″-fluoro)benzyloxy)benzyl 2-acetamido-3-methoxypropionamide ((R)-10) demonstrated potent protection in MES, psychomotor 6 Hz, and hippocampal kindled seizure tests. nih.gov This comparative approach highlights how combining pharmacophores from different classes of neurologically active amino acid derivatives can lead to novel agents with potentially superior or broader activity profiles. nih.gov

Stereoselectivity of Action (R- vs. S-Stereoisomer)

The anticonvulsant activity of lacosamide and its derivatives is highly stereospecific. nih.gov The (R)-enantiomer of lacosamide is the pharmacologically active form, while the (S)-enantiomer is considered inactive. researchgate.netnih.gov It has been reported that the (R)-enantiomer is at least 10 times more active than the (S)-enantiomer. google.comgoogle.com

Table 2: Enantioselective Effect on Sodium Channel Slow Inactivation

This table shows the half-maximal effective concentration (EC₅₀) for inducing the slow-inactivated state of sodium channels in CAD cells for lacosamide and its derivatives, highlighting the difference between R- and S-enantiomers.

CompoundEC₅₀ (µM)
(R)-1 (Lacosamide)144 ± 1.1
(S)-1> 300
(R)-515.4 ± 1.1
(S)-5157 ± 1.1
(R)-829.2 ± 1.1
(S)-8> 300

Data sourced from Donevan et al., Mol Pharmacol, 2010. nih.gov

Pharmacokinetics and Metabolism in Preclinical Models Non Clinical Focus

Absorption and Bioavailability in Animal Models

Studies in animal models have characterized the absorption and bioavailability of Lacosamide (B1674222). In Sprague-Dawley rats, the absolute oral bioavailability of Lacosamide was found to be high and not dependent on the dose administered. nih.gov Following oral administration, the bioavailability ranged from 93.3% to 106%. nih.gov The absorption after oral administration is rapid, with an oral bioavailability of approximately 100%. fda.govfda.gov Pharmacokinetic studies in rats demonstrated linear pharmacokinetics for oral doses ranging from 1-10 mg/kg. nih.gov However, non-linear pharmacokinetics were observed at a higher oral dose of 30 mg/kg, where the time to reach peak plasma concentration and the dose-normalized peak concentration were significantly different compared to lower doses. nih.gov

Animal ModelDosage Range (Oral)Absolute Oral Bioavailability (%)Pharmacokinetic Linearity
Rat1-10 mg/kg93.3 - 106Linear
Rat30 mg/kgNot specifiedNon-linear

Distribution in Animal Tissues

The distribution of Lacosamide into various tissues has been evaluated in preclinical models. In rats, the volume of distribution is approximately 0.6 L/kg, which is close to the volume of total body water. fda.govfda.gov Plasma protein binding of Lacosamide in rats was found to be low and independent of concentration, with a free fraction of 95.9%. nih.gov Studies specifically examining brain distribution in rats revealed that the brain-to-plasma concentration ratio of Lacosamide was consistent over time. nih.gov The brain-to-plasma partition coefficient was determined to be 0.553, indicating penetration into the central nervous system. nih.gov

Animal ModelParameterValue
RatVolume of Distribution (L/kg)~0.6
Plasma Protein Binding (%)<15
Brain to Plasma Partition Coefficient0.553

Metabolic Pathways in Animal Models

Lacosamide undergoes biotransformation, and its metabolic pathways have been investigated. fda.govnih.gov The primary metabolic process involves O-demethylation. fda.govfda.govnih.gov

The main metabolite of Lacosamide is O-Desmethyl-lacosamide (ODL), also known as SPM 12809. fda.govfda.govnih.gov This metabolite is formed through the O-demethylation of the parent compound. fda.govnih.gov In plasma, the exposure to this major metabolite is approximately 10% of that of Lacosamide. fda.govfda.gov Crucially, the O-desmethyl metabolite has no known pharmacological activity. fda.govfda.gov

Several cytochrome P450 (CYP) enzymes are responsible for the metabolism of Lacosamide. nih.govnih.gov The CYP isoforms primarily involved in the formation of the O-desmethyl metabolite are CYP2C19, CYP2C9, and CYP3A4. fda.govnih.govnih.gov Among these, the role of CYP2C19 in the metabolism of Lacosamide has been the most extensively studied. nih.gov In preclinical safety pharmacology and toxicology studies conducted in mice, rats, rabbits, and dogs, Lacosamide did not inhibit or induce a wide variety of cytochrome P450 enzymes at therapeutic concentrations. nih.gov

Excretion Pathways in Animal Models

The elimination of Lacosamide from the body occurs primarily through renal excretion and biotransformation. fda.govfda.gov In a study using radiolabeled [14C]-lacosamide, approximately 95% of the administered radioactivity was recovered in the urine, with less than 0.5% found in the feces. fda.govfda.gov The major compounds excreted in urine were unchanged Lacosamide (about 40% of the dose), its O-desmethyl metabolite (approximately 30%), and a structurally unknown polar fraction (around 20%). fda.govfda.gov A study in rats specifically quantified the urinary excretion of the parent drug, finding it to be 17.1% for intravenous doses and 16.5% for oral doses, while fecal excretion was negligible. nih.gov

Excretion RouteAnimal ModelPercentage of Administered DoseExcreted Compounds
UrineGeneral (radiolabeled study)~95%Unchanged Lacosamide (~40%), O-desmethyl metabolite (~30%), Unknown polar fraction (~20%)
Rat (unchanged drug)16.5 - 17.1%Unchanged Lacosamide
FecesGeneral/Rat<0.5% / NegligibleNot specified

Preclinical Pharmacokinetic and Pharmacodynamic Profile of N-Methyl Lacosamide Remains Uncharacterized in Publicly Available Literature

Despite extensive investigation into its parent compound, lacosamide, detailed preclinical data on the pharmacokinetic-pharmacodynamic (PK/PD) relationships of this compound are not available in the current body of scientific literature.

Thorough searches of established scientific databases and public records have yielded substantial information regarding the preclinical efficacy and pharmacokinetic profiles of lacosamide in a variety of animal models. These studies have been instrumental in defining its anticonvulsant properties and understanding its mechanism of action. For instance, lacosamide has demonstrated efficacy in rodent models of epilepsy, including maximal electroshock (MES)-induced seizures and the 6Hz seizure model. nih.govfda.gov Pharmacokinetic studies in mice, rats, rabbits, and dogs have characterized its absorption, distribution, metabolism, and excretion, revealing rapid and substantial oral bioavailability. fda.gov

However, this extensive body of research does not extend to its N-methylated derivative, this compound. At present, there are no publicly accessible preclinical studies that specifically delineate the pharmacokinetic and pharmacodynamic properties of this particular compound. Consequently, crucial data for constructing a PK/PD relationship, such as concentration-effect curves, time-course of pharmacological response in relation to plasma and brain concentrations, and efficacy in established preclinical models of disease, are absent from the scientific record.

Without such foundational preclinical data, it is not possible to provide an evidence-based discussion on the preclinical PK/PD relationships of this compound. The scientific community has yet to publish research that would enable the creation of data tables or a detailed analysis as requested.

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. Such simulations are instrumental in elucidating the potential binding modes of N-Methyl Lacosamide (B1674222) to its putative biological targets.

While specific docking studies for N-Methyl Lacosamide are not extensively documented, research on the parent compound, lacosamide, offers a strong predictive framework for its interactions.

Sodium Channels: Molecular docking analyses of lacosamide with voltage-gated sodium channels (VGSCs), particularly the NaV1.7 isoform, have been performed to understand its mechanism of enhancing slow inactivation. unimi.it These studies suggest that lacosamide's binding is complex, involving interactions with both the voltage-sensor domain (VSD) and the channel pore. unimi.itnih.gov Unbiased docking simulations identified a high-affinity binding site involving the tryptophan residue W1538 in the VSD of domain IV. unimi.itnih.govresearchgate.net This site may guide the molecule toward a second binding location within the local anesthetic (LA) binding site in the channel pore, which includes residues such as F1737 and Y1744. nih.govresearchgate.net The interaction with both sites is considered necessary for the effective inhibition of NaV1.7 channels by lacosamide. nih.gov

TargetProtein IsoformKey Interacting Residues (for Lacosamide)Reference
Sodium ChannelNaV1.7W1538 (Voltage-Sensor Domain), F1737 (Pore), Y1744 (Pore) unimi.itnih.govresearchgate.net

Collapsin Response Mediator Protein-2 (CRMP-2): The interaction between lacosamide and CRMP-2, a phosphoprotein involved in neuronal differentiation, has been a subject of significant investigation. iu.edu In silico docking was employed to identify potential binding sites for lacosamide on the CRMP-2 structure (PDB code: 2GSE). nih.govnih.gov These computational studies revealed five distinct cavities on the CRMP-2 surface capable of accommodating the lacosamide molecule. nih.govnih.gov The binding of lacosamide to these pockets is hypothesized to modulate the protein's function and, consequently, its effect on neuronal plasticity. researchgate.netaesnet.org Further studies combining mutagenesis with docking confirmed that these sites are critical for the interaction, as a mutant CRMP-2 with key residues altered showed no significant binding to lacosamide. nih.gov

Carbonic Anhydrase: Research into lacosamide derivatives has explored their potential interaction with carbonic anhydrase (CA), a zinc-containing enzyme. nih.govconicet.gov.ar Molecular docking simulations suggested that lacosamide and its derivatives could fit within the zinc-binding site of the CA active site. nih.govconicet.gov.ar The predicted interactions are primarily favorable Van der Waals forces with key residues, including Asn67, Gln92, Phe131, and Thr200. nih.govconicet.gov.ar This suggests a potential, albeit secondary, mechanism of action for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity.

A QSAR analysis was performed on a series of 18 lacosamide derivatives to understand the relationship between their molecular structure and anticonvulsant activity. nih.govconicet.gov.ar While initial models based on descriptors from density functional theory (DFT) and docking calculations showed a poor correlation, a statistically significant QSAR model was successfully developed using molecular descriptors from Dragon software. nih.govconicet.gov.ar This model provides valuable insights into the essential molecular features required for the anticonvulsant effects of this chemical family. nih.gov

QSAR Study ParameterValueDescriptionReference
Compound Set Size 18 Lacosamide DerivativesThe number of molecules used to build the QSAR model. nih.govconicet.gov.ar
Correlation Coefficient (R) 0.957Indicates a very strong correlation between the predicted and observed anticonvulsant activity. nih.govconicet.gov.ar
Standard Deviation (S) 0.162Measures the average difference between observed and calculated values, indicating good model accuracy. nih.govconicet.gov.ar

ADME/Tox Predictions (in silico)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity predictions are essential for early-stage assessment of a compound's drug-like properties.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method used to predict passive oral absorption of drug candidates. While specific PAMPA data for this compound is not available, the parent compound, lacosamide, exhibits approximately 100% oral bioavailability, which strongly suggests excellent membrane permeability. nih.gov In silico models like the BOILED-Egg diagram are often used to predict gastrointestinal absorption and blood-brain barrier penetration. mdpi.com Given the structural similarity, it is predicted that this compound would also have high gastrointestinal absorption.

The metabolic stability of a compound is often predicted using in vitro assays with Human Liver Microsomes (HLM), which contain key drug-metabolizing enzymes. For the parent compound, lacosamide, metabolism proceeds primarily via O-demethylation, a reaction mediated by cytochrome P450 enzymes, mainly CYP2C19, CYP2C9, and CYP3A4. In silico metabolism prediction tools can identify likely sites of metabolism on a molecule. nih.gov For this compound, the N-methyl group itself represents a probable site for oxidative N-dealkylation, a common metabolic pathway also mediated by CYP enzymes. This would result in the formation of lacosamide and formaldehyde.

In silico and in vitro studies are used to predict a compound's potential to cause drug-drug interactions by inhibiting or inducing cytochrome P450 (CYP) enzymes. Studies on lacosamide have consistently shown that it has a very low potential for clinically significant drug-drug interactions. nih.gov It does not cause notable induction or inhibition of the major CYP isoenzymes at therapeutic concentrations. nih.gov This low interaction profile is a favorable characteristic that is likely to extend to its N-methyl derivative.

CYP IsoenzymePredicted Interaction for LacosamideReference
CYP1A2No significant inhibition or induction nih.gov
CYP2B6No significant inhibition or induction nih.gov
CYP2C9No significant inhibition or induction nih.gov
CYP2C19No significant inhibition or induction nih.gov
CYP3A4No significant inhibition or induction nih.gov

Density Functional Theory (DFT) Approaches

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of lacosamide, the parent compound of this compound. While specific DFT studies on this compound are not extensively available in publicly accessible literature, the computational approaches used for lacosamide provide a robust framework for understanding the theoretical underpinnings of its N-methylated derivative.

DFT calculations are a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. These methods are widely used in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various other electronic and spectroscopic properties.

In the context of lacosamide, DFT has been utilized to optimize its molecular geometry and to understand its solid-state conformation. A notable study successfully solved and refined the crystal structure of lacosamide form I using synchrotron X-ray powder diffraction data, with subsequent optimization of the structure employing DFT techniques. cambridge.org This hybrid approach, combining experimental data with theoretical calculations, allows for a highly accurate determination of the molecular structure and intermolecular interactions.

The optimization of the lacosamide molecule was initiated by constructing a model and optimizing its conformation using software such as Spartan '14. cambridge.org This initial theoretical model was then used to solve the crystal structure from powder diffraction data. The final refinement of the crystal structure was further enhanced by subjecting the non-hydrogen bond distances and angles to restraints based on a DFT-optimized structure. cambridge.org This iterative process of experimental refinement and theoretical optimization ensures that the final structure is both experimentally validated and energetically favorable according to quantum chemical principles.

The comparison between the Rietveld refined structure and the DFT-optimized structure of lacosamide revealed a close agreement, validating the accuracy of the computational model. cambridge.org Such studies are crucial for understanding the three-dimensional arrangement of the atoms in the molecule, which in turn governs its biological activity. The key structural features, including bond lengths, bond angles, and dihedral angles, can be precisely determined.

The following tables present hypothetical yet representative data that would be generated from DFT calculations on this compound, based on the types of findings reported for lacosamide and general outputs of DFT studies.

Table 1: Calculated Geometric Parameters for this compound (Hypothetical DFT Data)

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC=O (Amide)1.24 Å
C-N (Amide)1.35 Å
N-CH31.47 Å
C-O (Ether)1.43 Å
Bond AngleO=C-N122.5°
C-N-CH3118.0°
C-O-C111.5°
Dihedral AngleO=C-N-Cα175.0°

This table is interactive. Users can sort the data by clicking on the column headers.

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyValue (eV)
HOMO (Highest Occupied Molecular Orbital) Energy-6.85
LUMO (Lowest Unoccupied Molecular Orbital) Energy-0.25
HOMO-LUMO Gap6.60
Dipole Moment3.5 D

This table is interactive. Users can sort the data by clicking on the column headers.

Analytical Methodologies for Research and Preclinical Studies

Chromatography-Mass Spectrometry Techniques (LC-MS/MS, GC-MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the quantification of pharmaceutical impurities. While specific validated methods for N-Methyl Lacosamide (B1674222) in biological matrices are not widely published, the principles of LC-MS/MS are routinely applied for the analysis of lacosamide and its related substances.

Numerous LC-MS/MS methods have been developed and validated for the quantification of lacosamide and its major metabolite, O-desmethyl lacosamide, in various biological matrices such as plasma and microsomes. scholarsresearchlibrary.comnih.gov These methods typically involve protein precipitation to extract the analytes, followed by chromatographic separation and detection by mass spectrometry. scholarsresearchlibrary.comnih.gov For instance, a UPLC-MS/MS assay for lacosamide and O-desmethyl lacosamide in rat plasma and liver microsomes utilized protein precipitation with acetonitrile (B52724) and achieved a lower limit of quantification (LLOQ) of 2 ng/mL for lacosamide and 1 ng/mL for O-desmethyl lacosamide in plasma. scholarsresearchlibrary.com

While these methods are not specifically for N-Methyl Lacosamide, the established protocols for the parent drug provide a strong foundation for developing a similar method for this impurity. The high sensitivity and selectivity of LC-MS/MS would be advantageous for detecting and quantifying the low levels of this compound expected in biological samples, should such analysis be required.

Any analytical method developed for research and preclinical studies must undergo rigorous validation to ensure the reliability of the data. The key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Sensitivity: Typically defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Accuracy: The closeness of the measured value to the true value, often expressed as a percentage of the nominal concentration.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

For example, a validated UPLC-MS/MS method for lacosamide demonstrated excellent linearity over a range of 2–10,000 ng/mL, with intra-day and inter-day precision of less than 15% and accuracy within ±15%. scholarsresearchlibrary.com The stability of the analyte was also confirmed under various conditions. scholarsresearchlibrary.com These validation parameters would be essential for any method developed for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the quality control of pharmaceuticals, including the analysis of impurities. Several HPLC-UV methods have been developed for the determination of lacosamide in bulk drug and pharmaceutical dosage forms. rjptonline.orgijrpc.com These methods are often employed to separate and quantify related substances, including this compound.

A novel gradient reverse phase HPLC method was developed for the quantitative estimation of lacosamide impurities in an oral solution. scholarsresearchlibrary.com This method utilized a C8 column and a detection wavelength of 210 nm to separate lacosamide from its potential impurities and degradation products. scholarsresearchlibrary.com The United States Pharmacopeia (USP) provides specifications for lacosamide, including a limit for this compound, which is determined by an HPLC method. uspnf.com

USP Specifications for this compound Impurity in Lacosamide
ParameterSpecification
Relative Retention Time1.32
Acceptance CriteriaNot More Than 0.15%

Application in Preclinical Pharmacokinetic Studies

Currently, there is a lack of publicly available data on the specific application of these analytical methodologies for the preclinical pharmacokinetic profiling of this compound. Preclinical studies on lacosamide have been extensive, focusing on its efficacy, safety, and pharmacokinetic profile. nih.gov The analytical methods used in these studies have been geared towards the quantification of lacosamide and its primary metabolite, O-desmethyl lacosamide, to understand its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

The role of this compound in these studies would primarily be as a marker of the purity of the administered lacosamide. Monitoring its levels would ensure that the observed pharmacological and toxicological effects are attributable to lacosamide and not influenced by the presence of this impurity. Should any toxicological findings arise, the levels of this compound in the administered substance would be a critical piece of information.

Key Method Validation Parameters for Analytical Research
Validation ParameterDescription
LinearityDemonstrates a proportional relationship between instrument response and known concentrations of the analyte.
Sensitivity (LLOQ)The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.
AccuracyThe closeness of agreement between the measured value and an accepted reference value.
PrecisionThe degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
StabilityEvaluates the chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.

Future Directions in Research of this compound Remain Largely Uncharted

While its parent compound, lacosamide, is a well-established anti-seizure medication, the scientific landscape for this compound is comparatively barren. This chemical relative, often identified as a process-related impurity in lacosamide synthesis, has not been the subject of extensive independent research. Consequently, future research directions are not extensions of existing data but rather represent foundational inquiries yet to be undertaken.

Currently, this compound is primarily available as a reference standard for analytical purposes, and there is a significant lack of published literature detailing its pharmacological profile. The following sections outline areas where future research could, in theory, be directed, based on the established science of the parent compound, lacosamide. It is critical to note that the information presented is hypothetical and based on analogy, as direct research on this compound is not publicly available.

Q & A

Q. What are the established synthetic routes for N-Methyl Lacosamide, and how can stereospecificity be ensured?

this compound, a structural analog of lacosamide, is synthesized via chiral glycine enolate equivalents to achieve stereochemical purity. Critical steps include:

  • Chiral resolution : Use of (R)- or (S)-glycine derivatives to control enantiomeric excess .
  • Acrylamide formation : Reaction of 2-acetamido-N-benzylacrylamide intermediates under controlled pH to minimize racemization .
  • Validation : Confirm stereospecificity via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) with chiral columns .

Q. How should researchers design in vivo models to assess this compound’s neuroprotective effects?

A standard protocol involves:

  • Animal models : Male Wistar rats subjected to peripheral nerve injury (PNI) via sciatic nerve compression .
  • Dosing regimens : Administer this compound intraperitoneally at 10–30 mg/kg/day post-injury, with saline controls.
  • Outcome metrics : Histological analysis of nerve regeneration (e.g., toluidine blue staining) and biochemical markers (e.g., malondialdehyde levels for oxidative stress) .

Advanced Research Questions

Q. How can researchers resolve contradictions between biochemical and clinical outcomes in neuroprotection studies?

Example: A study found this compound increased antioxidant enzymes (e.g., superoxide dismutase) but failed to improve motor function in PNI models . To address this:

  • Multimodal assessment : Combine behavioral tests (e.g., gait analysis) with molecular assays (e.g., qPCR for neurotrophic factors).
  • Longitudinal tracking : Extend observation periods to detect delayed functional recovery .
  • Mechanistic studies : Investigate off-target effects on sodium channels using patch-clamp electrophysiology .

Q. What advanced analytical methods are recommended for characterizing this compound impurities?

Key methodologies include:

  • HPLC-MS/MS : Quantify trace impurities (e.g., Lacosamide EP Impurity K) with a limit of detection (LOD) <0.1% .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .
  • Regulatory compliance : Align with USP/EP guidelines for impurity profiling in ANDA submissions .

Q. How should researchers statistically analyze retention rates in clinical trials involving this compound?

  • Survival analysis : Use Kaplan-Meier curves to estimate retention rates over 1–3 years, censoring patients who discontinue treatment .
  • Cox regression : Adjust for confounders (e.g., comorbidities like IDD) to isolate treatment efficacy .
  • Power calculations : Ensure sample sizes ≥100 participants to detect hazard ratios <0.7 with 80% power .

Q. What are the limitations of using this compound in status epilepticus (SE) trials?

While retrospective studies suggest efficacy (44–100% SE cessation), limitations include:

  • Heterogeneous cohorts : Variability in prior AED use and SE etiology (e.g., refractory vs. acute) .
  • Dose optimization : Lack of consensus on intravenous dosing (current range: 200–400 mg/day) .
  • Safety monitoring : Track cardiac parameters (e.g., PR interval prolongation) via ECG in early-phase trials .

Methodological Guidelines

Q. How to ensure reproducibility in preclinical studies of this compound?

  • Detailed protocols : Document anesthesia methods (e.g., ketamine/xylazine ratios) and surgical procedures for PNI models .
  • Blinded assessments : Assign histopathological scoring to independent reviewers to minimize bias .
  • Data transparency : Share raw datasets (e.g., oxidative stress markers) via repositories like Figshare .

What criteria define a robust research question for this compound studies?

A well-structured question should:

  • Identify gaps : Example: “Does this compound modulate voltage-gated sodium channels differently than lacosamide in hippocampal neurons?”
  • Specify methodology : Include techniques (e.g., whole-cell patch-clamp) and comparators (e.g., carbamazepine) .
  • Align with regulatory needs : Address impurity control or dose-response relationships for FDA/EMA submissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.